molecular formula C11H14O2 B2407083 (2-Phenyloxolan-2-yl)methanol CAS No. 155139-39-2

(2-Phenyloxolan-2-yl)methanol

Cat. No. B2407083
CAS RN: 155139-39-2
M. Wt: 178.231
InChI Key: OQECMZVGOYNIPE-UHFFFAOYSA-N
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Description

“(2-Phenyloxolan-2-yl)methanol” is a chemical compound with the CAS Number: 155139-39-2 . It has a molecular weight of 178.23 and is used in scientific research due to its fascinating properties, making it ideal for synthesis, catalysis, and drug discovery.


Molecular Structure Analysis

The IUPAC name for “this compound” is (2-phenyltetrahydrofuran-2-yl)methanol . The Inchi Code is 1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) utilized (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol for the asymmetric synthesis of α-hydroxy esters, a process involving bidentate chelation-controlled alkylation of glycolate enolate.

Enantioselective Epoxidation

(Lu et al., 2008) reported the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, used as a catalyst in the enantioselective epoxidation of α,β-enones, highlighting the importance of such compounds in achieving high enantioselectivities.

Aza-Piancatelli Rearrangement

In a study by (Reddy et al., 2012), furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement, demonstrating the utility of these derivatives in synthetic organic chemistry.

Heterogeneously Catalysed Condensations

(Deutsch, Martin, & Lieske, 2007) explored the condensation of glycerol with various aldehydes to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting the potential of these compounds as novel platform chemicals.

Antileukemic Activity

A series of (2-Phenyl-[1,3,2]dithiarsolan-4-yl)-methanol derivatives exhibited antileukemic activity, as investigated by (Gibaud et al., 2006), opening avenues for new therapeutic agents.

Catalytic Applications

The study by (Bayly et al., 2009) on Ruthenium complexes with Phosphanylacetal and Phosphanylthioacetal Ligands, including 2-(1,3-dioxolan-2-yl)phenyl derivatives, revealed their potential in catalysis, especially in hydrosilylation reactions.

Enantioselective Bioreduction

(Şahin, Serencam, & Dertli, 2019) used Lactobacillus paracasei BD101 for the enantioselective bioreduction of heteroaryl ketones to produce enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, demonstrating the feasibility of biocatalysis in producing chiral alcohols.

Lipid Dynamics Studies

(Nguyen et al., 2019) explored how methanol influences lipid dynamics, indicating the potential of methanol-related compounds in studying biological membranes.

Synthesis of Functional Polymers

(Coskun et al., 1998) synthesized and characterized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], indicating the versatility of these compounds in polymer science.

properties

IUPAC Name

(2-phenyloxolan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQECMZVGOYNIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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